

# Murrangatin diacetate chemical structure and properties

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Compound of Interest		
Compound Name:	Murrangatin diacetate	
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## **Murrangatin Diacetate: A Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on **murrangatin diacetate**. It is important to note that specific experimental data for **murrangatin diacetate** is limited. Much of the biological activity data presented herein is based on studies of its parent compound, murrangatin.

#### Introduction

**Murrangatin diacetate** is a natural product belonging to the coumarin class of compounds. It is the diacetylated derivative of murrangatin, a compound isolated from plants of the Rutaceae family, such as Murraya exotica and Rauia resinosa. Coumarins are a well-studied class of phytochemicals known for their diverse pharmacological activities. This technical guide aims to provide a comprehensive overview of the chemical structure, properties, and potential biological activities of **murrangatin diacetate**, with a focus on its relevance to researchers in drug discovery and development.

# **Chemical Structure and Properties**

**Murrangatin diacetate** is characterized by a coumarin core substituted with a methoxy group and a diacetoxy-butenyl side chain.



Chemical Structure:

## **Physicochemical Properties**

A summary of the known and predicted physicochemical properties of **murrangatin diacetate** is presented in Table 1.

Property	Value	Source
Molecular Formula	C19H20O7	[1][2]
Molecular Weight	360.36 g/mol	[1][2]
IUPAC Name	2H-1-Benzopyran-2-one, 8- [(1R,2S)-1,2-bis(acetyloxy)-3- methyl-3-buten-1-yl]-7- methoxy-, rel-(+)-	N/A
CAS Number	51650-59-0	[1][2]
SMILES	COc1ccc2ccc(=O)oc2c1 INVALID-LINKINVALID- LINKC(C)=C	[1][2]
Appearance	Powder	N/A
Storage Temperature	-20°C	[1][2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	N/A

Note: Some physical properties such as melting and boiling points have not been experimentally determined for **murrangatin diacetate** and are therefore not included.

# Synthesis and Characterization Proposed Synthesis: Acetylation of Murrangatin

While a specific protocol for the synthesis of **murrangatin diacetate** has not been found in the reviewed literature, a standard acetylation procedure for hydroxyl-containing natural products







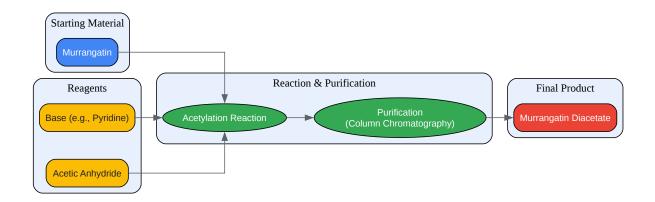
can be proposed. The synthesis would involve the reaction of murrangatin with an acetylating agent, such as acetic anhydride, in the presence of a base catalyst like pyridine or a milder base like potassium carbonate.

#### Proposed Experimental Protocol:

- Dissolution: Dissolve murrangatin in a suitable anhydrous solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine).
- Acetylation: Add acetic anhydride to the solution in excess.
- Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extraction: Extract the product with an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

DOT Script for Proposed Synthesis Workflow:





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Caption: Proposed workflow for the synthesis of **Murrangatin Diacetate**.

#### Characterization

The structure of the synthesized **murrangatin diacetate** would be confirmed using standard spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra would confirm
  the presence of the acetyl groups and the overall structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic ester carbonyl stretches.

# **Biological Activity and Mechanism of Action**

Note: The following data on biological activity is for the parent compound, murrangatin, as there is a lack of specific studies on **murrangatin diacetate**. The acetylation of hydroxyl groups can



significantly alter the biological activity of a compound.

### **Anti-Angiogenic Activity of Murrangatin**

Murrangatin has been shown to possess anti-angiogenic properties.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.

Experimental Findings on Murrangatin:

• Inhibition of HUVEC Migration: Murrangatin significantly inhibited the migration of Human Umbilical Vein Endothelial Cells (HUVECs).[4]

Concentration of Murrangatin	Inhibition of HUVEC Migration (%)
Low	6.7
Medium	16.6
High	65.4

Note: The specific concentrations designated as "Low," "Medium," and "High" were not explicitly quantified in the source material.

### **Potential Anti-Cancer Activity of Murrangatin**

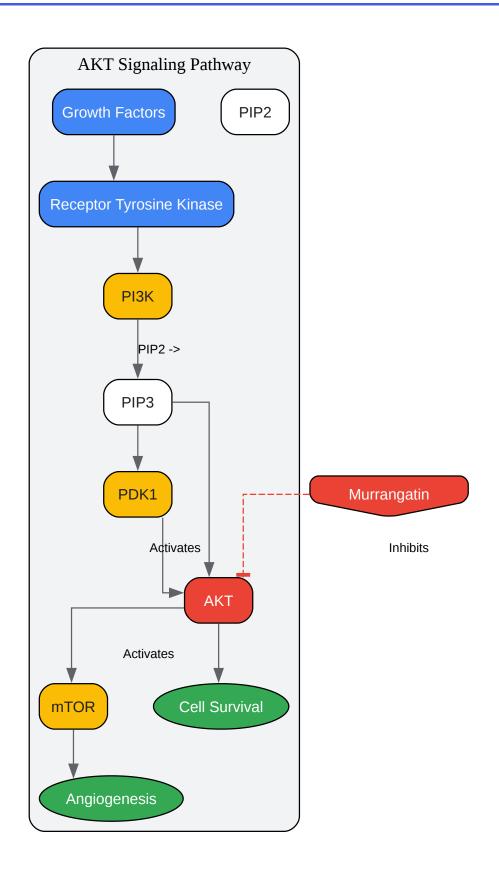
The anti-angiogenic effects of murrangatin suggest its potential as an anti-cancer agent.[3][4] By inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen, it may impede tumor growth.

# Mechanism of Action: Inhibition of AKT Signaling Pathway

Studies on murrangatin suggest that its anti-angiogenic effects are mediated, at least in part, through the inhibition of the AKT signaling pathway.[3][4] The PI3K/AKT pathway is a crucial signaling cascade that regulates cell proliferation, survival, and angiogenesis.

DOT Script for Murrangatin's Proposed Mechanism of Action:





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Caption: Proposed mechanism of action of Murrangatin via inhibition of the AKT signaling pathway.

#### **Future Directions**

The biological activities of the parent compound, murrangatin, suggest that **murrangatin diacetate** may also possess interesting pharmacological properties. Future research should focus on:

- Synthesis and Characterization: Development of a robust and scalable synthesis protocol for murrangatin diacetate and its full spectroscopic characterization.
- Biological Evaluation: In-depth investigation of the biological activities of murrangatin diacetate, including its anti-cancer, anti-inflammatory, and antiviral properties.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by **murrangatin diacetate**.
- Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of murrangatin diacetate to understand the key structural features required for its biological activity.

### Conclusion

**Murrangatin diacetate** is a natural product derivative with a well-defined chemical structure. While specific biological data for the diacetate form is currently lacking, the known antiangiogenic and potential anti-cancer activities of its parent compound, murrangatin, make it an interesting candidate for further investigation in the field of drug discovery. The proposed synthesis and detailed biological evaluation of **murrangatin diacetate** are crucial next steps to unlock its therapeutic potential.

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